tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18627672
InChI: InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1
SMILES:
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol

tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC18627672

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate -

Specification

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
IUPAC Name tert-butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Standard InChI InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1
Standard InChI Key QZMUVNRDYLNZDA-SECBINFHSA-N
Isomeric SMILES CC1(CN(CC[C@H]1O)C(=O)OC(C)(C)C)C
Canonical SMILES CC1(CN(CCC1O)C(=O)OC(C)(C)C)C

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, tert-butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate, reflects its stereochemistry and substituent arrangement. The piperidine ring adopts a chair conformation, with the hydroxyl group at C4 in the R configuration and two methyl groups at C3 creating a sterically hindered environment . The Boc group at the nitrogen enhances stability during synthetic manipulations, a feature critical for its use in multi-step reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₂₃NO₃
Molecular Weight229.32 g/mol
IUPAC Nametert-butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
CAS Number1421254-59-2
Stereochemistry(4R) configuration

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet), piperidine protons (δ 3.0–4.0 ppm), and hydroxyl proton (δ ~2.5 ppm, broad) . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 229.32.

Synthesis Methods

Boc Protection of Piperidine Derivatives

The synthesis typically begins with a piperidine precursor, such as 4-hydroxy-3,3-dimethylpiperidine. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. This step achieves high yields (>80%) under mild conditions (0–25°C, dichloromethane solvent).

Stereoselective Hydroxylation

The (4R) configuration is established through asymmetric oxidation or enzymatic resolution. For example, Sharpless asymmetric dihydroxylation or lipase-mediated kinetic resolution ensures enantiomeric excess >98% . Recent advances employ chiral auxiliaries to direct hydroxylation, minimizing racemization.

Table 2: Representative Synthetic Route

StepReactionReagents/ConditionsYield
1Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂, 0°C→RT85%
2Stereoselective OxidationAD-mix-β, t-BuOH/H₂O78%
3PurificationColumn chromatography (SiO₂)95%

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL). The Boc group enhances thermal stability, with decomposition observed only above 200°C . Storage at –20°C under nitrogen is recommended to prevent hydrolysis of the carbamate .

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s chiral center and protected amine make it a key building block for CNS drugs. For instance, it has been utilized in synthesizing sigma-1 receptor agonists and NMDA antagonists . A 2024 study demonstrated its incorporation into a novel analgesic with 10-fold higher potency than gabapentin.

Peptide Synthesis

The Boc group is cleaved under acidic conditions (e.g., TFA/DCM), enabling its use in solid-phase peptide synthesis. Its steric bulk minimizes side reactions during coupling steps.

Biological Activity and Mechanisms

Preliminary Pharmacological Studies

Related Compounds and Analogues

Table 3: Structurally Similar Piperidine Derivatives

Compound NameCAS NumberKey Differences
tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate473838-65-2Amino vs. hydroxyl group
cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate1612176-00-7Fluorine substituent
(S)-tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate1357600-60-2S configuration at C4

These analogues expand utility in medicinal chemistry, enabling structure-activity relationship (SAR) studies .

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